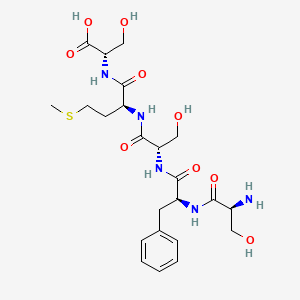
L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-: is a peptide composed of the amino acids L-serine, L-phenylalanine, and L-methionineL-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-serine can undergo oxidation to form serine aldehyde.
Reduction: Reduction reactions can convert L-serine to glycine.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids in the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Serine aldehyde.
Reduction: Glycine.
Substitution: Various modified peptides depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide bond formation and stability.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its involvement in protein synthesis and modification.
Medicine:
Neuroprotection: L-serine has been studied for its neuroprotective effects in conditions like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
Therapeutic Potential: Potential use in treating neurological disorders due to its role in neurotransmitter synthesis and neuroprotection.
Industry:
Biotechnology: Used in the production of recombinant proteins and enzymes.
Pharmaceuticals: Employed in the synthesis of peptide-based drugs.
Mecanismo De Acción
Molecular Targets and Pathways: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- exerts its effects primarily through its role in protein synthesis and modification. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, it selectively activates lysosomal cathepsins B and L, contributing to protein clearance and neuroprotection .
Comparación Con Compuestos Similares
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-Phenylalanine: An essential amino acid used in the biosynthesis of proteins and neurotransmitters.
L-Methionine: An essential amino acid involved in methylation reactions and the synthesis of cysteine.
Uniqueness: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-serine, L-phenylalanine, and L-methionine allows it to participate in diverse biochemical pathways, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
557786-29-5 |
|---|---|
Fórmula molecular |
C23H35N5O9S |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H35N5O9S/c1-38-8-7-15(20(33)28-18(12-31)23(36)37)25-22(35)17(11-30)27-21(34)16(26-19(32)14(24)10-29)9-13-5-3-2-4-6-13/h2-6,14-18,29-31H,7-12,24H2,1H3,(H,25,35)(H,26,32)(H,27,34)(H,28,33)(H,36,37)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
OWPZRLFKADGHIP-ATIWLJMLSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



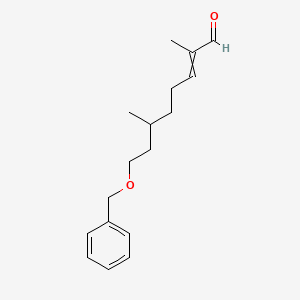
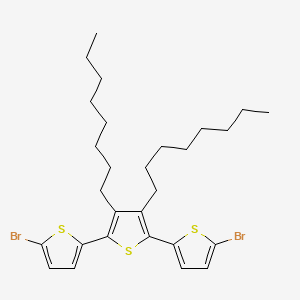
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
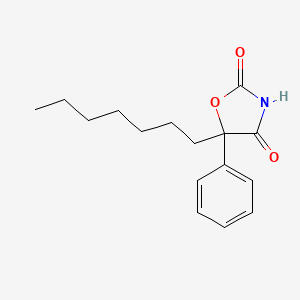
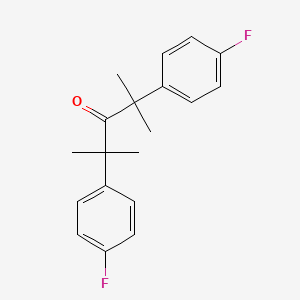
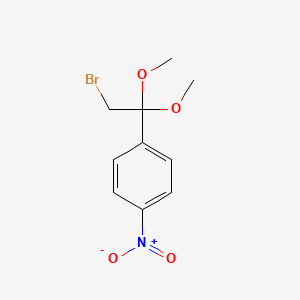

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
